1-(6-Phenoxyhexyl)piperazine
Description
1-(6-Phenoxyhexyl)piperazine is a piperazine derivative characterized by a phenoxy group attached via a six-carbon alkyl chain to the piperazine ring. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the hexyl spacer and electronic effects from the phenoxy group. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS)-related activities .
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(6-phenoxyhexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1(6-12-18-13-10-17-11-14-18)2-7-15-19-16-8-4-3-5-9-16/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI Key |
SJLTXOZNHPTBJS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Piperazine derivatives exhibit activity profiles highly dependent on substituent type, position, and steric bulk:
Key Observations :
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (3-TFMPP) enhance 5-HT1B receptor affinity due to increased electron deficiency, favoring π-π stacking .
- Positional Effects : Meta-substituted phenyl groups (e.g., mCPP) show higher 5-HT1C/1B activity than para-substituted analogues, highlighting the importance of substitution patterns .
Physical Properties :
- Lipophilicity: The phenoxyhexyl group confers moderate hydrophobicity, intermediate between aromatic (e.g., benzyl) and polar (e.g., hydroxypropyl) substituents .
- Stability: Piperazine rings are susceptible to oxidative degradation (e.g., by MnO2), but bulky substituents like phenoxyhexyl may slow metabolism .
Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit broad-spectrum cytotoxicity (IC50: 10–50 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
- 1-(6-Phenoxyhexyl)piperazine: Anticipated activity may depend on the phenoxy group’s ability to intercalate DNA or inhibit kinases, though this requires empirical validation.
CNS and Receptor Interactions
- 5-HT1A/1B Selectivity: Arylpiperazines with extended substituents (e.g., phthalimido-butyl in ) achieve nanomolar affinity, while shorter chains (e.g., hexyl) may reduce receptor specificity.
- mCPP and TFMPP: These derivatives suppress appetite via hypothalamic 5-HT1C/1B receptors, suggesting that 1-(6-Phenoxyhexyl)piperazine could modulate feeding behavior if metabolically stable .
Antibacterial Activity
- 1-(Substituted phenyl)piperazine derivatives: Bulky substituents (e.g., nitro groups) reduce activity, while electron-deficient rings enhance DNA gyrase inhibition . The phenoxy group’s electron-rich nature may limit antibacterial efficacy compared to fluoro or nitro analogues.
Metabolic Stability and Environmental Fate
- Oxidative Degradation: Piperazine moieties in fluoroquinolones undergo MnO2-mediated dealkylation at the N1 position . The hexyl chain in 1-(6-Phenoxyhexyl)piperazine may shield the ring, slowing oxidation.
- Solubility and Absorption : The compound’s moderate lipophilicity suggests better blood-brain barrier penetration than polar derivatives (e.g., HEHPP) but lower aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
